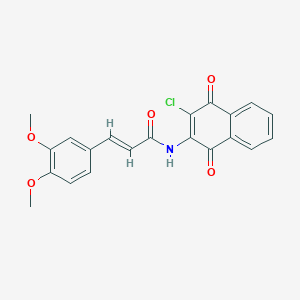
(E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Compound 1, and its chemical formula is C23H18ClNO5.
作用機序
The mechanism of action of (E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately, cell death. In addition, it has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain, leading to an increase in the levels of acetylcholine, which is beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its anticancer and neuroprotective properties. It has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, it has also been shown to inhibit angiogenesis, which is essential for the growth and spread of cancer cells. In the case of neurodegenerative diseases, it has been reported to improve cognitive function and memory by increasing the levels of acetylcholine in the brain.
実験室実験の利点と制限
One of the major advantages of (E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is its significant anticancer and neuroprotective properties. It has also been reported to have low toxicity, making it a potential candidate for drug development. However, one of the limitations is that it has poor solubility in water, which can hinder its use in certain experiments.
将来の方向性
There are several future directions for the research and development of (E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide. One of the potential directions is the optimization of its synthesis method to improve its yield and purity. In addition, further studies are needed to understand its mechanism of action and to identify its molecular targets. Furthermore, the development of novel drug delivery systems to improve its solubility and bioavailability is also an area of future research. Finally, the potential application of this compound in other fields such as agriculture and material science should also be explored.
合成法
The synthesis of (E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide involves the reaction of 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol with 3-chloro-1,4-dioxonaphthalene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained through column chromatography.
科学的研究の応用
(E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(E)-N-(3-chloro-1,4-dioxonaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO5/c1-27-15-9-7-12(11-16(15)28-2)8-10-17(24)23-19-18(22)20(25)13-5-3-4-6-14(13)21(19)26/h3-11H,1-2H3,(H,23,24)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTKFYBDSYSGKU-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

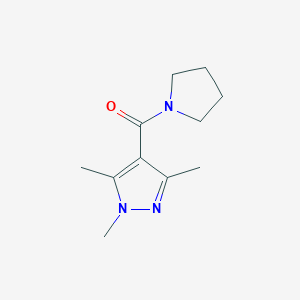
![ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B7463848.png)
![N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide](/img/structure/B7463851.png)
![(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7463853.png)
![3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7463874.png)
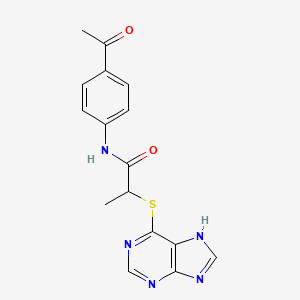
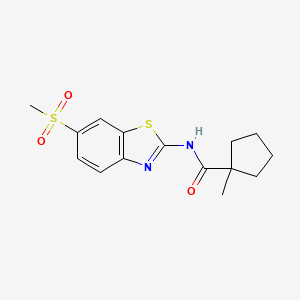
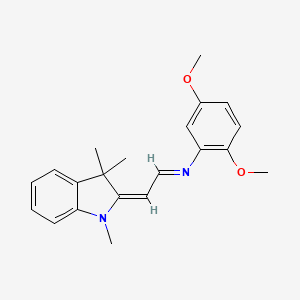
![(E)-2-cyano-N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-3-phenylprop-2-enamide](/img/structure/B7463903.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B7463906.png)
![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)

![[3-Hydroxy-2-methyl-4-(2-quinolin-2-ylacetyl)phenyl] acetate](/img/structure/B7463931.png)
![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)